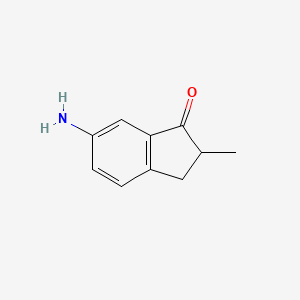

6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC15995106

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO |

|---|---|

| Molecular Weight | 161.20 g/mol |

| IUPAC Name | 6-amino-2-methyl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C10H11NO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4,11H2,1H3 |

| Standard InChI Key | HXBVZNNVHBXSDD-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC2=C(C1=O)C=C(C=C2)N |

Introduction

6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indene derivatives category. It features a unique bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, with an amino group at the 6th position and a methyl group at the 2nd position. This compound is classified as an amino ketone due to the presence of both an amino group (-NH2) and a carbonyl group (C=O) within its structure.

Synthesis Methods

The synthesis of 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods, often requiring controlled conditions to optimize yield and purity. Common practices include the use of inert atmospheres like nitrogen or argon to prevent oxidation or side reactions during synthesis.

Biological Activities and Potential Applications

Research indicates that this compound exhibits notable biological activities, potentially influencing neurotransmitter systems or displaying anti-inflammatory properties. The specific mechanisms through which it exerts these effects are still under investigation but likely involve interactions with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one | Bromine at the 6th position | Higher reactivity due to bromine |

| 6-Chloro-2-methyl-2,3-dihydro-1H-inden-1-one | Chlorine at the 6th position | Potentially different biological activity |

| 2-Methylindole | Lacks the indanone structure | Different reactivity profile |

| 6-Aminoindane | Amino group at different positions | Varies in steric hindrance and reactivity |

Research Findings and Future Directions

Studies on the interactions of 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one with biological targets are ongoing. These investigations focus on elucidating its potential therapeutic roles and mechanisms of action, which are crucial for its application in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume